
1-(2-Chloro-7,8-dimethylquinolin-3-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloro-7,8-dimethylquinolin-3-yl)ethanol is a chemical compound with the molecular formula C13H14ClNO. It belongs to the quinoline family, which is known for its diverse applications in medicinal and industrial chemistry. This compound features a quinoline core substituted with chloro and methyl groups, along with an ethanol moiety, making it a versatile intermediate in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-7,8-dimethylquinolin-3-yl)ethanol typically involves the following steps:
Starting Material: The synthesis begins with 2-chloro-7,8-dimethylquinoline.
Grignard Reaction: The 2-chloro-7,8-dimethylquinoline is reacted with ethylmagnesium bromide (Grignard reagent) under anhydrous conditions to form the corresponding alcohol.
Hydrolysis: The intermediate product is then hydrolyzed to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloro-7,8-dimethylquinolin-3-yl)ethanol undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form the corresponding ketone.
Reduction: Can be reduced to form the corresponding amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as ammonia (NH3) or thiols (RSH) are employed under basic conditions.
Major Products
Oxidation: 1-(2-Chloro-7,8-dimethylquinolin-3-yl)ethanone.
Reduction: 1-(2-Chloro-7,8-dimethylquinolin-3-yl)ethylamine.
Substitution: 1-(2-Amino-7,8-dimethylquinolin-3-yl)ethanol or 1-(2-Mercapto-7,8-dimethylquinolin-3-yl)ethanol.
Scientific Research Applications
1-(2-Chloro-7,8-dimethylquinolin-3-yl)ethanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-7,8-dimethylquinolin-3-yl)ethanol involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate cellular processes through its quinoline core.
Comparison with Similar Compounds
Similar Compounds
1-(2-Chloroquinolin-3-yl)ethanol: Lacks the methyl groups, resulting in different reactivity and biological activity.
1-(2-Methylquinolin-3-yl)ethanol: Lacks the chloro group, affecting its chemical properties and applications.
1-(2-Chloro-6,7-dimethylquinolin-3-yl)ethanol: Different position of methyl groups, leading to variations in its chemical behavior.
Uniqueness
1-(2-Chloro-7,8-dimethylquinolin-3-yl)ethanol is unique due to the specific positioning of its chloro and methyl groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for further research and development in various fields.
Properties
Molecular Formula |
C13H14ClNO |
|---|---|
Molecular Weight |
235.71 g/mol |
IUPAC Name |
1-(2-chloro-7,8-dimethylquinolin-3-yl)ethanol |
InChI |
InChI=1S/C13H14ClNO/c1-7-4-5-10-6-11(9(3)16)13(14)15-12(10)8(7)2/h4-6,9,16H,1-3H3 |
InChI Key |
YOZUFCNCAXSODV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=NC(=C(C=C2C=C1)C(C)O)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


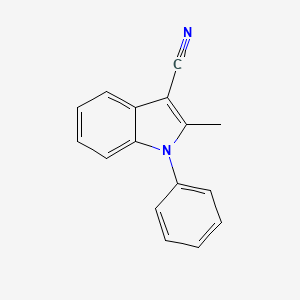
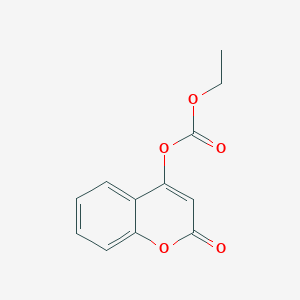
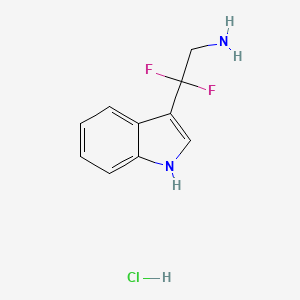

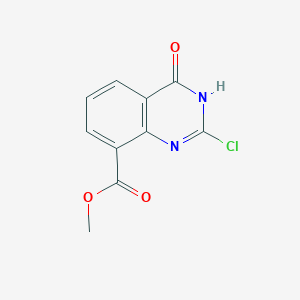



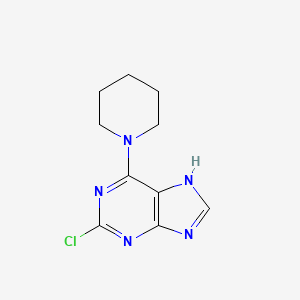




![(NZ)-N-[(6-bromo-2-chloropyridin-3-yl)methylidene]hydroxylamine](/img/structure/B11873568.png)
